molecular formula C4H5N3O2S B038331 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid CAS No. 118863-94-8

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid

Cat. No.: B038331
CAS No.: 118863-94-8
M. Wt: 159.17 g/mol
InChI Key: SJDNCVUWFRSPJC-UHFFFAOYSA-N
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Description

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid typically involves the reaction of thiourea with carbon disulfide in the presence of a base such as sodium hydroxide to form the thiadiazole ring . The resulting intermediate is then acetylated using chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various biologically active compounds sets it apart from other similar compounds.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDNCVUWFRSPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389668
Record name (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118863-94-8
Record name (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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